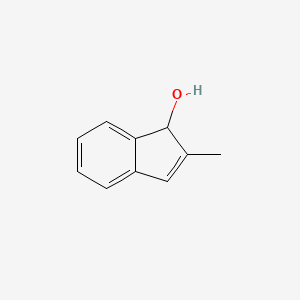

1H-Inden-1-ol, 2-methyl-

Description

Overview of Indanols and their Structural Significance

Indanols are a class of aromatic alcohols characterized by an indane skeleton, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. nih.govsigmaaldrich.com The structure is formally known as 2,3-dihydro-1H-indene. When a hydroxyl (-OH) group is attached to this framework, the resulting molecule is an indanol. The position of this hydroxyl group and other substituents gives rise to a wide array of isomers with distinct chemical properties.

The structural significance of indanols lies in their rigid, bicyclic framework and their chirality. The carbon atom bearing the hydroxyl group is often a stereocenter, meaning indanols can exist as different enantiomers. sigmaaldrich.com This chirality is of paramount importance in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms can dictate a molecule's biological activity or physical properties. smolecule.comevitachem.com Indanols and their precursor ketones, indanones, are considered crucial building blocks in the synthesis of more complex molecules, including drug candidates for a range of diseases. mdpi.com Their rigid structure provides a reliable scaffold upon which chemists can build, allowing for the systematic exploration of how different functional groups affect molecular function. mdpi.com

Academic Context and Research Landscape of 1H-Inden-1-ol, 2-methyl-

The academic interest in 1H-Inden-1-ol, 2-methyl- is best understood by examining its structural relatives and synthetic precursors. While direct research on 1H-Inden-1-ol, 2-methyl- is not extensively documented, significant academic work has focused on its saturated analogue, 1H-Inden-1-ol, 2,3-dihydro-2-methyl- (also known as 2-methyl-1-indanol), and its corresponding ketone, 2-methyl-1H-inden-1-one . nih.gov

The research landscape suggests that the unsaturated 1H-Inden-1-ol, 2-methyl- is often a target for synthesis or a transient intermediate, while its more stable, saturated dihydro- form is more commonly isolated and studied. nih.gov Academic studies frequently describe the synthesis of various indanol derivatives. For instance, research has been published on the preparation of compounds like 2-Methyl-6-nitro-2,3-dihydro-1H-inden-1-ol . Such studies highlight a common theme in the field: the use of the indanol scaffold to create new molecules with potentially useful properties, such as for the development of retinoic acid receptor α agonists.

The synthesis of these compounds often proceeds through the corresponding ketone. The preparation of 2-methyl-1H-inden-1-one and its subsequent reduction to form the alcohol is a representative synthetic strategy. General methods for synthesizing indenol derivatives, such as the rhodium-catalyzed annulation of o-acylphenylboronic acids with alkynes, further contextualize the academic efforts to build this class of molecules.

Scope and Research Focus on 1H-Inden-1-ol, 2-methyl-

The primary research focus surrounding 1H-Inden-1-ol, 2-methyl- and its analogues is centered on chemical synthesis and its application as a structural scaffold. The key areas of investigation include:

Synthetic Methodologies: A significant portion of research is dedicated to developing efficient ways to create the indanol core structure. A common and pivotal reaction is the reduction of the corresponding ketone, 2-methyl-1H-inden-1-one, using reducing agents like sodium borohydride (B1222165) to yield the alcohol. Other advanced methods, such as catalytic hydrogenation and asymmetric synthesis, are employed to control the stereochemistry of the final product, which is crucial for pharmaceutical applications.

Intermediate for Derivatization: The indanol structure serves as a versatile platform for creating a diverse library of related compounds. The hydroxyl group can be oxidized back to a ketone or replaced with other functional groups, while the aromatic ring can undergo electrophilic substitution. This allows scientists to systematically modify the molecule to study structure-activity relationships.

Medicinal Chemistry Scaffolding: The indanone and indanol frameworks are actively explored as foundational structures for designing new therapeutic agents. mdpi.com For example, the precursor ketone, 2-methyl-1H-inden-1-one, has been investigated as a scaffold in medicinal chemistry. The focus is on using this rigid bicyclic system as a starting point for drugs targeting a variety of biological pathways.

Chemical Properties of 1H-Inden-1-ol, 2,3-dihydro-2-methyl-

Due to the limited availability of experimental data for 1H-Inden-1-ol, 2-methyl-, the properties of its more stable and commonly documented saturated analogue, 1H-Inden-1-ol, 2,3-dihydro-2-methyl- , are provided below for reference. nih.gov

| Property | Value | Source |

| IUPAC Name | 2-methyl-2,3-dihydro-1H-inden-1-ol | nih.gov |

| Molecular Formula | C₁₀H₁₂O | nih.gov |

| Molecular Weight | 148.20 g/mol | nih.gov |

| Synonyms | 2-Methyl-1-indanol | nih.gov |

| CAS Number | 17496-18-3 | nih.gov |

| InChI Key | WLDINFWSUHFASR-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-6,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESWHXSLZBSBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372969 | |

| Record name | 1H-Inden-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65680-38-8 | |

| Record name | 1H-Inden-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1h Inden 1 Ol, 2 Methyl

Mechanistic Studies of Reactions Involving 1H-Inden-1-ol, 2-methyl-

The transformation of and from 1H-Inden-1-ol, 2-methyl- is governed by specific reaction mechanisms that are fundamental to synthetic organic chemistry. These include reductions, rearrangements, and bond-forming reactions.

Reaction Mechanisms in Indenone-to-Indenol Conversions

The synthesis of 1H-Inden-1-ol, 2-methyl- is commonly achieved through the reduction of its corresponding ketone, 2-methyl-1-indanone (B98384). This conversion is a classic example of nucleophilic addition to a carbonyl group. The mechanism involves the attack of a hydride ion (H⁻) from a reducing agent onto the electrophilic carbonyl carbon of the indanone.

The reaction proceeds in two main steps:

Nucleophilic Attack: A hydride reagent, such as sodium borohydride (B1222165) (NaBH₄) or diisobutylaluminium hydride (DIBAL-H), delivers a hydride ion to the carbonyl carbon. google.com This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.

Protonation: A subsequent workup step using a protic solvent, like water or a dilute acid, protonates the negatively charged oxygen of the alkoxide intermediate. This step neutralizes the intermediate and yields the final product, 1H-Inden-1-ol, 2-methyl-.

The choice of reducing agent can influence the reaction conditions, but the fundamental mechanism of hydride attack followed by protonation remains consistent.

| Reagent | Typical Solvent | Reaction Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0°C to Room Temperature |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Dichloromethane | Low Temperature (-78°C) to Room Temperature |

Intramolecular Rearrangements and Cyclization Mechanisms

While specific intramolecular rearrangements starting directly from 1H-Inden-1-ol, 2-methyl- are not extensively documented, its structure allows for plausible carbocation-mediated transformations under acidic conditions. The protonation of the hydroxyl group followed by the loss of a water molecule would generate a secondary benzylic carbocation. This intermediate is relatively stable but could potentially undergo further reactions.

Potential pathways include:

Hydride or Methyl Shifts: Although the secondary benzylic carbocation is stabilized by the adjacent aromatic ring, a 1,2-hydride or 1,2-methyl shift could theoretically occur if it led to a more stable intermediate, though this is less likely in this specific fused-ring system. Such rearrangements are common in alcohol dehydration reactions where a more stable carbocation can be formed. youtube.com

Role in Cascade Reactions: Indenol derivatives can act as intermediates in more complex cascade reactions. For instance, acid-catalyzed thermal ring-rearrangements of other cyclic systems can proceed through intermediates that undergo intramolecular Friedel-Crafts type cyclizations to form indene (B144670) frameworks. rsc.org

These potential pathways highlight the compound's capacity to participate in complex molecular reorganizations, which are often key steps in the synthesis of polycyclic aromatic hydrocarbons. nih.gov

C-N Bond Formation Reactions with Indanols

The hydroxyl group of indanols like 1H-Inden-1-ol, 2-methyl- can be converted to a C-N bond, a critical transformation in the synthesis of nitrogen-containing compounds. rsc.orgsemanticscholar.org The Mitsunobu reaction is a powerful method for achieving this conversion with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov

The mechanism of the Mitsunobu reaction involves:

Activation of Triphenylphosphine (B44618): Triphenylphosphine (PPh₃) acts as a nucleophile, attacking an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine (B1666868) intermediate. youtube.com

Alcohol Activation: The hydroxyl group of 1H-Inden-1-ol, 2-methyl- is deprotonated by the betaine. The resulting alkoxide then attacks the now-activated phosphonium (B103445) center, forming an alkoxyphosphonium salt. This process converts the hydroxyl group into an excellent leaving group. youtube.com

Nucleophilic Substitution: A suitable nitrogen nucleophile performs an Sₙ2 reaction on the carbon atom bearing the activated oxygen, displacing the triphenylphosphine oxide and forming the desired C-N bond. organic-synthesis.com

| Nucleophile | Resulting Functional Group | Notes |

|---|---|---|

| Phthalimide | Phthalimido group | Can be subsequently hydrolyzed to a primary amine (Gabriel synthesis). tcichemicals.com |

| Hydrazoic Acid (HN₃) | Azide group | Can be reduced to a primary amine (e.g., via Staudinger reaction). organic-chemistry.org |

| Sulfonamides | N-Sulfonyl group | The sulfonamide can serve as a protecting group for the amine. tcichemicals.com |

Derivatization and Functionalization Reactions at the Hydroxyl Group

The hydroxyl group is the primary site of reactivity in 1H-Inden-1-ol, 2-methyl-, allowing for a range of derivatization reactions, most notably esterification and dehydration.

Esterification Reactions

The conversion of 1H-Inden-1-ol, 2-methyl- to its corresponding ester can be readily achieved through Fischer-Speier esterification. organic-chemistry.org This is an acid-catalyzed condensation reaction between the alcohol and a carboxylic acid. jackwestin.comyoutube.com

The multi-step, reversible mechanism is as follows: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl oxygen of 1H-Inden-1-ol, 2-methyl- acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated, typically by water or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst. youtube.com

To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. organic-chemistry.org

| Carboxylic Acid | Ester Product Name |

|---|---|

| Acetic Acid | 2-methyl-1H-inden-1-yl acetate (B1210297) |

| Benzoic Acid | 2-methyl-1H-inden-1-yl benzoate |

| Propanoic Acid | 2-methyl-1H-inden-1-yl propanoate |

Dehydration Reactions

The acid-catalyzed dehydration of 1H-Inden-1-ol, 2-methyl- is an elimination reaction that produces an alkene, specifically 2-methyl-1H-indene. As a secondary alcohol, the reaction typically proceeds through an E1 (unimolecular elimination) mechanism. libretexts.orgresearchgate.net

The E1 mechanism involves three key stages: chemguide.co.uk

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). youtube.com

Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a secondary carbocation at the C1 position. This step is the slow, rate-determining step of the reaction.

Deprotonation to Form the Alkene: A weak base, such as water or the conjugate base of the acid (HSO₄⁻), abstracts a proton from a carbon adjacent to the carbocation. The removal of a proton from the C2 position leads to the formation of a double bond within the five-membered ring, yielding the stable, conjugated product, 2-methyl-1H-indene.

| Catalyst | Temperature Range | Key Feature |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | 100–140 °C | Strong dehydrating agent, risk of side reactions. libretexts.org |

| Phosphoric Acid (H₃PO₄) | 100–140 °C | Less oxidizing than sulfuric acid, often gives cleaner reactions. libretexts.org |

| Phosphorus Oxychloride (POCl₃) in Pyridine | Cooler Temperatures | Used for E2 elimination under non-acidic conditions, especially with hindered alcohols. libretexts.org |

Transformations of the Indene Ring System (e.g., Electrophilic Substitution on Aromatic Ring)

The benzene (B151609) portion of the indene ring system in 1H-Inden-1-ol, 2-methyl- is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comwikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are controlled by the electronic effects of the substituents already present on the ring. lumenlearning.comunizin.org In this molecule, the fused cyclopentene (B43876) ring, along with its methyl and hydroxyl substituents, collectively influences the reactivity.

The fused alkyl portion of the indene system and the hydroxyl group are considered activating groups. unizin.orglibretexts.org Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org These groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to their own attachment point. pressbooks.pub

In the case of 1H-Inden-1-ol, 2-methyl-, the "substituent" can be viewed as the entire fused ring system attached to the benzene moiety. The primary directing influence comes from the alkyl and hydroxyl groups which donate electron density into the aromatic system. This activation directs electrophilic attack to the 4- and 6-positions (ortho and para to the C7a-C7 bond) and the 5- and 7-positions (meta and ortho to the C3a-C4 bond). However, the combined electronic and steric effects will determine the final product distribution. The hydroxyl and methyl groups enhance the electron density, particularly at the ortho and para positions of the benzene ring (C4, C6, and C7).

Common electrophilic aromatic substitution reactions that the indene ring of this compound could undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would result in the substitution of a hydrogen atom with a halogen. makingmolecules.com

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid would attach an alkyl or acyl group, respectively, to the ring. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). makingmolecules.com

The precise location of substitution would be a complex outcome of the combined directing effects of the fused ring system. The electron-donating nature of the hydroxyl and alkyl groups strongly favors substitution at the positions ortho and para to the points of fusion, primarily at the 4- and 6-positions.

| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Substitution Positions |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4- and 6-positions |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4- and 6-positions |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4- and 6-positions (less reactive due to potential complexation) |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4- and 6-positions |

Role as a Nucleophile/Electrophile in Complex Chemical Reactions

The bifunctional nature of 1H-Inden-1-ol, 2-methyl- allows it to act as either a nucleophile or an electrophile, a key aspect of its reactivity. ck12.orgmsu.edu

Role as a Nucleophile:

The molecule possesses two primary nucleophilic centers: the oxygen atom of the hydroxyl group and the electron-rich aromatic ring.

Oxygen as the Nucleophilic Center: The lone pairs of electrons on the hydroxyl oxygen make it a potent nucleophile. msu.edu It can attack a wide range of electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form esters, or alkylated to form ethers. The nucleophilicity of the oxygen can be further enhanced by deprotonation with a base to form an alkoxide, which is a much stronger nucleophile. ck12.orgmasterorganicchemistry.com

Aromatic Ring as the Nucleophile: As discussed in the previous section, the π-electron system of the benzene ring is inherently nucleophilic and is the site of attack by strong electrophiles in SEAr reactions. masterorganicchemistry.com

Role as an Electrophile:

While the alcohol itself is not a good electrophile, it can be readily converted into one. The hydroxyl group (-OH) is a poor leaving group because it would depart as the strongly basic hydroxide (B78521) ion. masterorganicchemistry.com However, under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). ncert.nic.in This creates an excellent leaving group: a neutral water molecule. masterorganicchemistry.comlibretexts.org

The departure of water generates a secondary carbocation at the C1 position. This carbocation is particularly stable because it is not only secondary but also benzylic, meaning the positive charge can be delocalized through resonance into the adjacent aromatic ring. This stabilized carbocation is a potent electrophile and can be readily attacked by a wide range of nucleophiles (e.g., halides, water, other alcohols) in Sₙ1-type reactions. libretexts.orgyoutube.com

The dual reactivity is summarized in the table below.

| Role | Reactive Center | Conditions | Typical Transformation | Product Type |

|---|---|---|---|---|

| Nucleophile | Hydroxyl Oxygen | Neutral or Basic | Reaction with an acyl chloride | Ester |

| Nucleophile | Aromatic Ring (C4-C7) | Neutral, with strong electrophile | Electrophilic Aromatic Substitution | Substituted Indene |

| Electrophile (Precursor) | C1 Carbon | Acidic (Protonation of -OH) | Sₙ1 reaction with a nucleophile (e.g., Br⁻) | 1-Bromo-2-methyl-1H-indene |

Structural Elucidation and Stereochemical Characterization of 1h Inden 1 Ol, 2 Methyl

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental to deducing the molecular structure of 1H-Inden-1-ol, 2-methyl-. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and chemical environment can be obtained.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1H-Inden-1-ol, 2-methyl-. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a complete picture of the proton and carbon framework.

In a typical ¹H NMR spectrum, the aromatic protons of the indenyl ring system would appear in the downfield region, while the aliphatic protons, including the methyl group and the hydroxyl proton, would resonate at higher field strengths. The specific chemical shifts and coupling constants are indicative of the substitution pattern.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. For instance, a COSY spectrum would reveal the coupling between adjacent protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

The determination of enantiomeric excess (ee) can be achieved using chiral shift reagents. These reagents form diastereomeric complexes with the enantiomers of 1H-Inden-1-ol, 2-methyl-, leading to the separation of their signals in the NMR spectrum. The relative integration of these signals allows for the quantification of the enantiomeric ratio.

Table 1: Representative ¹H and ¹³C NMR Data for 1H-Inden-1-ol, 2-methyl-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H | ~5.0-5.5 | ~75-80 |

| C2-CH₃ | ~1.8-2.2 | ~15-20 |

| C3-H | ~6.0-6.5 | ~125-130 |

| Aromatic-H | ~7.0-7.6 | ~120-145 |

| OH | Variable | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 1H-Inden-1-ol, 2-methyl-. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₀H₁₀O).

Electron ionization (EI) mass spectrometry typically leads to extensive fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for 1H-Inden-1-ol, 2-methyl- may include the loss of a water molecule (M-18), a methyl group (M-15), or other characteristic fragments arising from the indenyl core.

Table 2: Expected Mass Spectrometry Fragmentation Pattern for 1H-Inden-1-ol, 2-methyl-

| m/z | Proposed Fragment |

| 146 | [M]⁺ |

| 131 | [M - CH₃]⁺ |

| 128 | [M - H₂O]⁺ |

| 115 | [C₉H₇]⁺ |

Vibrational and electronic spectroscopy provide insights into the functional groups and electronic structure of 1H-Inden-1-ol, 2-methyl-.

Infrared (IR) Spectroscopy: The IR spectrum of 1H-Inden-1-ol, 2-methyl- is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Other significant peaks include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule. The indenyl system gives rise to characteristic absorption bands in the ultraviolet region, typically around 250-300 nm.

Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Multiphoton Ionization (REMPI): These high-sensitivity techniques can be used to study the excited electronic states of 1H-Inden-1-ol, 2-methyl-. By tuning the laser frequency, specific electronic transitions can be probed, providing detailed information about the molecule's photophysics.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 1H-Inden-1-ol, 2-methyl- in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS.

Crucially, for a chiral molecule like 1H-Inden-1-ol, 2-methyl-, X-ray crystallography on a single crystal of one enantiomer allows for the determination of its absolute configuration (R or S). This is often achieved through the use of anomalous dispersion effects.

Analysis of Chirality and Stereoisomerism in 1H-Inden-1-ol, 2-methyl-

The presence of a stereocenter at the C1 position means that 1H-Inden-1-ol, 2-methyl- exists as a pair of enantiomers.

The enantiomeric ratio (er) of a sample of 1H-Inden-1-ol, 2-methyl- can be determined by chiral chromatography, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Using a chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified.

While 1H-Inden-1-ol, 2-methyl- itself does not have diastereomers, if it were to be reacted with a chiral reagent to form a new stereocenter, the resulting diastereomeric ratio (dr) could be determined by techniques such as NMR spectroscopy or chromatography.

Absolute Configuration Determination Methods

The determination of the absolute configuration of a chiral molecule like 1H-Inden-1-ol, 2-methyl- is a critical step in its characterization. Several powerful techniques are employed for this purpose, with X-ray crystallography being the most definitive.

X-ray Crystallography:

Single-crystal X-ray diffraction is considered the gold standard for unambiguously determining the absolute configuration of a chiral molecule. researchgate.netwikipedia.org This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and their spatial relationships. wikipedia.org For indanol derivatives, X-ray crystallography has been successfully used to establish the absolute stereochemistry. researchgate.net The process involves growing a suitable single crystal of the enantiomerically pure compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. wikipedia.org The analysis of the diffraction data, particularly the anomalous scattering effects, allows for the assignment of the (R) or (S) configuration to the chiral center(s). researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used analytical technique for separating enantiomers and can also be instrumental in determining absolute configuration. arkat-usa.org The method relies on the differential interaction of enantiomers with a chiral stationary phase within the HPLC column. By comparing the retention time of an unknown sample with that of a known standard of a specific configuration, the absolute configuration of the unknown can be inferred. arkat-usa.org This method is particularly valuable for its speed and the small amount of sample required. arkat-usa.org

Vibrational Circular Dichroism (VCD):

Vibrational circular dichroism (VCD) spectroscopy is another powerful tool for determining the absolute configuration of chiral molecules in solution. This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be confidently assigned. This method has been successfully applied to analogous indanol derivatives.

Table 1: Key Methods for Absolute Configuration Determination

| Method | Principle | Application to Indanol Derivatives |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement. wikipedia.org | Considered the definitive method for unambiguous assignment of (R) and (S) configurations. researchgate.netresearchgate.net |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on stereochemistry. arkat-usa.org | Used to separate enantiomers and determine absolute configuration by comparison with known standards. arkat-usa.org |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, which is dependent on the molecule's absolute configuration. | Comparison of experimental and calculated VCD spectra allows for the assignment of absolute stereochemistry. |

Conformational Analysis in Solution and Solid States

The five-membered ring of the indanol system is not planar and can adopt different puckered conformations. The orientation of the methyl and hydroxyl groups can be either pseudo-axial or pseudo-equatorial, leading to different conformers with varying energies. The study of these conformations in both solution and solid states provides valuable insights into the molecule's flexibility and preferred shapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a primary tool for studying the conformation of molecules in solution. auremn.org.brmdpi.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons within the molecule. mdpi.com For instance, observing an NOE between the proton of the hydroxyl group and a proton on the methyl group would indicate a specific conformation where these groups are close in space. Furthermore, the coupling constants between protons on the five-membered ring are sensitive to the dihedral angles and can be used to deduce the ring's puckering. auremn.org.br The chemical shifts of the protons, particularly the one attached to the carbon bearing the hydroxyl group, can also provide clues about its axial or equatorial orientation. Two-dimensional NMR techniques like 2D-EXSY can be employed to study the interconversion between different conformers. rsc.org

Infrared (IR) Spectroscopy:

Infrared spectroscopy can also be used to infer the dominant conformations, particularly in non-hydrogen-bonding solvents. The stretching frequency of the O-H bond can differ depending on whether the hydroxyl group is in a pseudo-axial or pseudo-equatorial position due to different intramolecular interactions. For example, in related indanol systems, distinct OH stretching vibrations have been observed for different conformers.

Computational Modeling:

Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data. These methods can be used to calculate the relative energies of different possible conformers of 1H-Inden-1-ol, 2-methyl-, helping to identify the most stable conformations. By comparing calculated NMR chemical shifts and coupling constants for different conformers with experimental values, a more detailed picture of the conformational equilibrium in solution can be obtained. rsc.org

X-ray Crystallography (for Solid State):

In the solid state, the conformation of 1H-Inden-1-ol, 2-methyl- is fixed within the crystal lattice. X-ray crystallography provides a precise picture of this solid-state conformation. wikipedia.org This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, that may influence the preferred conformation in the crystalline form.

Table 2: Techniques for Conformational Analysis

| Technique | State | Information Provided |

| NMR Spectroscopy | Solution | Spatial proximity of atoms (NOE), dihedral angles (coupling constants), and orientation of substituents (chemical shifts). mdpi.com |

| IR Spectroscopy | Solution | Information on the orientation of functional groups based on vibrational frequencies. |

| Computational Modeling | - | Relative energies of different conformers and predicted spectroscopic parameters for comparison with experimental data. rsc.org |

| X-ray Crystallography | Solid | Precise three-dimensional structure of the molecule in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org |

Theoretical and Computational Chemistry Studies on 1h Inden 1 Ol, 2 Methyl

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) for ground state properties)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ua.pt DFT calculations are instrumental in determining the ground state properties of 1H-Inden-1-ol, 2-methyl-. These calculations can predict optimized molecular geometries, electronic energies, and the distribution of electron density within the molecule.

The outputs of these calculations would include:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths and angles.

Electronic Energy: The total energy of the molecule in its electronic ground state.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions are crucial for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: These properties reveal the electron-rich and electron-poor regions of the molecule, which are important for predicting sites of electrophilic and nucleophilic attack.

Such data, once calculated, can be presented in a table for clarity:

| Calculated Property | Description |

| Total Electronic Energy | The total energy of the molecule in its ground state. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |

| Dipole Moment | A measure of the polarity of the molecule. |

Reaction Pathway Modeling and Transition State Analysis for Synthetic Routes

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of 1H-Inden-1-ol, 2-methyl-, reaction pathway modeling can be used to map out the energy profile of a proposed synthetic route. This involves identifying the structures and energies of reactants, intermediates, transition states, and products.

Transition state analysis is a key component of this modeling. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state, chemists can estimate the activation energy of a reaction, providing a theoretical prediction of its feasibility and kinetics. For example, in a potential synthesis involving a cyclization reaction to form the indene (B144670) ring system, computational methods could be used to compare different possible pathways and identify the one with the lowest activation barrier. researchgate.net

A hypothetical reaction pathway analysis could be summarized in the following table:

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials for the synthesis. |

| Intermediate 1 | -5.2 | A stable species formed during the reaction. |

| Transition State 1 | +15.8 | The energy barrier to be overcome for the first step. |

| Intermediate 2 | -2.1 | Another stable species along the reaction path. |

| Transition State 2 | +20.3 | The energy barrier for the second step. |

| Products | -10.5 | The final 1H-Inden-1-ol, 2-methyl- molecule. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.orglibretexts.org For a molecule like 1H-Inden-1-ol, 2-methyl-, which has a non-planar structure and a rotatable hydroxyl group, multiple conformations with different energies are possible.

Computational methods can be used to perform a systematic search for all possible stable conformations and to calculate their relative energies. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom. youtube.comyoutube.com The most stable conformations correspond to the minima on this surface.

Key findings from a conformational analysis would include:

Identification of the global minimum energy conformation, which is the most populated conformation at equilibrium.

Determination of the relative energies of other local minima conformations.

Calculation of the energy barriers for interconversion between different conformations.

This information is crucial for understanding the molecule's physical properties and how its shape might influence its biological activity or its interactions with other molecules.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298 K |

| 1 (Global Minimum) | 0.00 | H-O-C1-C2 = 175.2 | 75.3 |

| 2 | 0.85 | H-O-C1-C2 = 65.8 | 20.1 |

| 3 | 2.10 | H-O-C1-C2 = -68.1 | 4.6 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that attempt to correlate the chemical structure of a series of compounds with their measured reactivity. nih.govresearchgate.netchemrxiv.org These models are built by finding a statistically significant relationship between calculated molecular descriptors and an experimental reactivity parameter. nih.govfrontiersin.org

For 1H-Inden-1-ol, 2-methyl- and its derivatives, a QSRR study could be developed to predict a specific type of reactivity, for example, the rate constant for a particular reaction or its affinity for a biological target. The first step in building a QSRR model is to generate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Examples of descriptors that might be used in a QSRR study of indenol derivatives include:

Constitutional: Molecular weight, number of specific atom types.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical: Molecular surface area, volume.

Electronic: Dipole moment, HOMO and LUMO energies, partial charges on specific atoms.

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build the QSRR model. frontiersin.org A successful QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

A hypothetical QSRR equation might look like:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Applications of 1h Inden 1 Ol, 2 Methyl in Advanced Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are essential in modern organic chemistry for the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. While specific examples detailing the use of 1H-Inden-1-ol, 2-methyl- as a chiral auxiliary are scarce, the parent indane framework is a well-established motif in asymmetric synthesis. For instance, derivatives like cis-1-amino-2-hydroxyindan have been successfully employed to create chiral auxiliaries that direct stereoselective reactions. scispace.comnih.gov These auxiliaries, when temporarily incorporated into a substrate, can effectively control the stereochemical outcome of reactions such as aldol (B89426) additions, affording products with high diastereoselectivity. scispace.comnih.gov

Theoretically, enantiomerically pure (1R)- or (1S)-2-methyl-1H-inden-1-ol could serve a similar purpose. The fixed conformation of the bicyclic system and the stereogenic center at C-1 could provide the necessary steric hindrance to bias the approach of reagents to one face of a prochiral substrate.

Table 1: Potential Asymmetric Transformations Utilizing a Chiral Indenol Auxiliary

| Reaction Type | Substrate | Reagent | Potential Product | Stereochemical Control |

|---|---|---|---|---|

| Aldol Addition | Acyl-indenol derivative | Aldehyde | β-Hydroxy carbonyl compound | High diastereoselectivity |

| Diels-Alder Reaction | Acrylate-indenol derivative | Diene | Chiral cyclohexene (B86901) derivative | High facial selectivity |

Use as Key Intermediates for the Synthesis of Complex Organic Molecules

The indane skeleton is a core component of numerous biologically active molecules and natural products. Derivatives of indanone, which can be synthesized from or converted to indenols, are common starting points for complex molecular synthesis. beilstein-journals.org For example, the synthesis of the HIV protease inhibitor Indinavir involves a chiral cis-1-aminoindan-2-ol backbone, highlighting the significance of this structural class in medicinal chemistry.

While direct pathways starting from 1H-Inden-1-ol, 2-methyl- to complex molecules are not prominently documented, its structure suggests it could be a valuable intermediate. The hydroxyl group can be used as a handle for further functionalization or as a directing group, while the methyl group at the 2-position could influence the reactivity and stereoselectivity of subsequent transformations.

Precursors for Ligands and Catalysts in Organometallic Chemistry

The indenyl ligand, the anionic form of indene (B144670), is a close relative of the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand and plays a crucial role in organometallic chemistry and catalysis. The "indenyl effect"—the enhanced reactivity of indenyl complexes in ligand substitution reactions compared to their Cp counterparts—makes them attractive for catalyst design. nih.gov Chiral, substituted indenyl ligands are of particular interest for asymmetric catalysis.

Enantiopure 1H-Inden-1-ol, 2-methyl- could, in principle, be converted into a chiral indenyl ligand. The synthetic sequence would likely involve dehydration to the corresponding indene, followed by deprotonation to generate the indenyl anion. This chiral ligand could then be coordinated to various transition metals (e.g., rhodium, iridium, titanium) to form catalysts for asymmetric reactions such as hydrogenation, hydrosilylation, or C-H activation. nih.govresearchgate.net Furthermore, the indenol itself could be modified to incorporate other donor atoms, such as phosphorus, to create chiral P,O-bidentate ligands. The synthesis of chiral phosphine (B1218219) ligands is a major area of research in asymmetric catalysis. researchgate.netnih.govresearchgate.netnih.gov

Table 2: Hypothetical Organometallic Catalysts Derived from 1H-Inden-1-ol, 2-methyl-

| Catalyst Type | Metal Center | Potential Application |

|---|---|---|

| Chiral Indenyl Complex | Rh, Ir, Ru | Asymmetric Hydrogenation |

| Chiral P,O-Ligand Complex | Pd, Rh | Asymmetric Allylic Alkylation |

Scaffold for Structural Diversification in Medicinal and Materials Chemistry (Focus on Chemical Synthesis Aspects)

The indane ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for ligands that bind to a variety of biological targets. researchgate.netnih.govtudublin.ieresearchgate.net The rigid structure of the indane core allows for the precise spatial orientation of functional groups, which is critical for effective receptor binding.

Starting from 1H-Inden-1-ol, 2-methyl-, a variety of derivatives can be synthesized to explore structure-activity relationships (SAR). The hydroxyl group can be a site for esterification, etherification, or substitution to introduce diverse functionalities. The aromatic ring can undergo electrophilic substitution reactions to introduce substituents that can modulate the electronic properties and biological activity of the molecule. The double bond in the five-membered ring (if the indenol is dehydrated to the corresponding indene) offers another site for chemical modification through reactions like epoxidation, dihydroxylation, or cycloaddition. This structural diversification is a key strategy in the discovery of new therapeutic agents. researchgate.net

In materials chemistry, the rigid, planar nature of the indene core makes it a candidate for incorporation into polymers or functional organic materials. For instance, derivatives of related aromatic amines have been explored for the synthesis of conducting polymers. researchgate.netresearchgate.net The functional handles on the 1H-Inden-1-ol, 2-methyl- scaffold could be used to attach it to polymer backbones or to self-assemble into supramolecular structures.

Future Research Directions and Perspectives in 1h Inden 1 Ol, 2 Methyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 1H-Inden-1-ol, 2-methyl- is a foundational step for enabling its broader investigation. Current synthetic approaches to substituted indenols often rely on multi-step procedures that may involve harsh reaction conditions and generate significant waste. Future research should prioritize the development of novel synthetic strategies that are both efficient and sustainable.

One promising direction is the application of microwave-assisted organic synthesis (MAOS). As has been demonstrated for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.com A potential microwave-assisted approach to 1H-Inden-1-ol, 2-methyl- could involve the palladium-catalyzed cyclization of a suitable acyclic precursor.

Furthermore, the exploration of catalytic methods using earth-abundant and non-toxic metals would represent a significant advance in the sustainable synthesis of this compound. Research into iron, copper, or bismuth-catalyzed cyclization and functionalization reactions could provide greener alternatives to traditional palladium-based methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters (temperature, time, catalyst) for the cyclization of acyclic precursors. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. | Design of novel MCRs that directly assemble the 2-methyl-1H-inden-1-ol scaffold from simple starting materials. |

| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, increased sustainability. | Development of novel catalytic systems based on iron, copper, or bismuth for key synthetic transformations. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of 1H-Inden-1-ol, 2-methyl- is anticipated to be governed by the interplay of its key functional groups: the hydroxyl group, the double bond within the five-membered ring, and the aromatic ring. A systematic investigation into its reactivity could unveil novel transformations and provide access to a diverse range of derivatives.

Future studies should explore the following reactivity patterns:

Electrophilic Addition Reactions: The double bond in the indenol ring is susceptible to attack by electrophiles. Investigating reactions such as halogenation, hydrohalogenation, and epoxidation could lead to the synthesis of functionalized indane derivatives.

Rearrangement Reactions: Acid-catalyzed rearrangements of the indenol scaffold could provide access to isomeric structures, such as substituted indanones. The reduction of 2-methyl-1-indanone (B98384) with diisobutylaluminium hydride has been shown to produce the corresponding alcohol, suggesting that the reverse reaction is a plausible area of investigation. google.com

Oxidation and Reduction Reactions: Selective oxidation of the hydroxyl group would yield the corresponding indanone, while reduction of the double bond would produce 2,3-dihydro-2-methyl-1H-inden-1-ol. nih.gov Exploring a variety of oxidizing and reducing agents will be crucial for achieving high selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring of the indenol provides a handle for functionalization via cross-coupling reactions. Suzuki, Heck, and Sonogashira couplings could be employed to introduce a wide range of substituents, thereby expanding the chemical diversity of indenol derivatives.

Advanced Characterization Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of 1H-Inden-1-ol, 2-methyl- is essential for optimizing reaction conditions and designing new transformations. The application of advanced characterization techniques will be instrumental in achieving this goal.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, will be crucial for the unambiguous structural elucidation of novel indenol derivatives. mdpi.com In-situ NMR spectroscopy could also be employed to monitor reaction progress and identify transient intermediates, providing valuable mechanistic insights.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will be essential for confirming the elemental composition of newly synthesized compounds. mdpi.com Techniques such as tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of indenol derivatives, which can aid in their structural characterization.

For reactions involving chiral indenol derivatives, chiroptical techniques such as circular dichroism (CD) spectroscopy will be invaluable for determining the enantiomeric purity and absolute configuration of the products.

| Technique | Application | Information Gained |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Structural elucidation of complex indenol derivatives. | Connectivity of atoms, proton-carbon correlations. |

| In-situ NMR Spectroscopy | Real-time monitoring of chemical reactions. | Identification of intermediates, reaction kinetics, mechanistic pathways. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Elemental composition, confirmation of molecular formula. |

| Circular Dichroism (CD) Spectroscopy | Stereochemical analysis of chiral indenol derivatives. | Enantiomeric excess, absolute configuration. |

Computational Design and Prediction of Novel Indenol Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of novel molecules. In the context of 1H-Inden-1-ol, 2-methyl- chemistry, computational methods can be employed to design new derivatives with tailored properties and to predict their reactivity.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and geometry of 1H-Inden-1-ol, 2-methyl- and its derivatives. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For instance, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.

Molecular docking studies can be employed to predict the binding affinity of indenol derivatives to biological targets, such as enzymes or receptors. This approach has been successfully used to identify potential inhibitors from libraries of indole (B1671886) and indolone derivatives. researchgate.netresearchgate.net By screening virtual libraries of 1H-Inden-1-ol, 2-methyl- derivatives against various protein targets, it may be possible to identify promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that relate the chemical structure of indenol derivatives to their biological activity or physical properties. These models can then be used to predict the properties of unsynthesized compounds, thereby prioritizing synthetic efforts.

| Computational Method | Objective | Predicted Properties |

| Density Functional Theory (DFT) | Elucidate electronic structure and predict reactivity. | Molecular orbital energies, charge distribution, reaction barriers. |

| Molecular Docking | Predict binding affinity to biological targets. | Binding modes, interaction energies, potential as enzyme inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict activity from structure. | Biological activity, physicochemical properties. |

Q & A

Q. What synthetic methodologies are effective for preparing 2-methyl-1H-inden-1-ol with high purity?

To synthesize 2-methyl-1H-inden-1-ol, researchers often employ nucleophilic substitution or cyclization reactions. For example, copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) has been used in analogous indole derivatives to introduce substituents efficiently . Key considerations include:

- Catalyst selection : Copper iodide (CuI) enhances reaction efficiency in azide-alkyne couplings .

- Solvent optimization : Polar aprotic solvents like DMF or PEG-400 improve solubility and reaction rates .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexanes can isolate the product . Yield optimization may require temperature control (e.g., reflux conditions) and inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of 2-methyl-1H-inden-1-ol?

NMR is critical for structural elucidation:

- 1H NMR : Signals for hydroxyl (-OH) protons typically appear downfield (δ 8.6–9.0 ppm), while methyl groups resonate near δ 2.0–2.5 ppm . Coupling constants (e.g., J = 8.5 Hz) help identify adjacent protons in the indene ring .

- 13C NMR : Aromatic carbons appear between δ 110–130 ppm, and oxygen-bearing carbons (e.g., C-OH) are deshielded to δ 150–160 ppm .

- DEPT/HSQC : These experiments differentiate CH, CH2, and CH3 groups and assign proton-carbon correlations .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) for 2-methyl-1H-inden-1-ol derivatives?

Discrepancies may arise from impurities, tautomerism, or stereochemical variations. Mitigation approaches include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., FAB-HRMS with m/z accuracy <5 ppm) .

- 2D NMR techniques : HMBC and NOESY correlations clarify ambiguous connectivity or spatial arrangements .

- X-ray crystallography : Absolute configuration determination via heavy-atom derivatives (e.g., brominated analogs) resolves stereochemical ambiguities .

Q. How can enantiomers of 2-methyl-1H-inden-1-ol be separated and characterized?

Chiral resolution techniques are essential:

- Chiral derivatization : React with enantiopure agents (e.g., N-Boc-D-phenylalanine) to form diastereomers separable via chromatography .

- Chiral stationary phases : Use HPLC columns (e.g., cellulose-based) for direct separation .

- Circular dichroism (CD) : Compare experimental CD spectra with computational models to assign absolute configurations .

Q. What experimental design considerations are critical for studying the reactivity of 2-methyl-1H-inden-1-ol in catalytic systems?

- Substrate scope : Test electron-donating/withdrawing substituents to assess electronic effects on reaction pathways.

- Kinetic studies : Monitor reaction progress via in situ techniques (e.g., FTIR or GC-MS) to identify intermediates .

- Computational modeling : Density functional theory (DFT) predicts transition states and regioselectivity .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of 2-methyl-1H-inden-1-ol derivatives?

Common pitfalls and solutions:

- Side reactions : Optimize stoichiometry (e.g., excess alkyne in click reactions) .

- Catalyst deactivation : Use stabilizing ligands (e.g., tris(triazolyl)methylamine) for copper catalysts .

- Workup protocols : Extract products with ethyl acetate to recover polar intermediates .

Q. What advanced techniques validate the crystalline structure of 2-methyl-1H-inden-1-ol complexes?

- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .

- Powder XRD (PXRD) : Confirm phase purity and crystallinity .

- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent retention in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.